N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as BDBM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. BDBM is a type of benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to be mediated through the modulation of certain receptors and enzymes in the body. This compound has been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior. This compound has also been found to inhibit the activity of certain enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for certain receptors and enzymes. However, this compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as immunology and cardiology, and the exploration of its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its derivatives in medical research.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylmethyl)benzamide has been widely used in scientific research due to its potential applications in various fields, including neurology, oncology, and pharmacology. In neurology, this compound has been shown to have neuroprotective effects against oxidative stress and other neurodegenerative conditions. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer. In pharmacology, this compound has been tested as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-12-16-3-6-18-19(11-16)26-14-25-18)17-4-1-15(2-5-17)13-22-7-9-24-10-8-22/h1-6,11H,7-10,12-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCNSCCNRHHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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